molecular formula C7H5N3O3S B13067069 5-(2-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(2-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13067069
M. Wt: 211.20 g/mol
InChI Key: LNWGHOOFAHBRBO-UHFFFAOYSA-N
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Description

5-(2-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains both thiazole and oxadiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-1,3-thiazole-5-carboxylic acid hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The reaction conditions often require the use of a dehydrating agent and a suitable solvent, such as acetonitrile, under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

5-(2-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as liquid crystals or polymers.

Mechanism of Action

The mechanism of action of 5-(2-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membranes. Its anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3-thiazole-5-carboxylic acid: Similar in structure but lacks the oxadiazole ring.

    1,2,4-Oxadiazole-3-carboxylic acid: Similar in structure but lacks the thiazole ring.

    5-(2-Methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid: Similar but with a different substitution pattern on the thiazole ring.

Uniqueness

The uniqueness of 5-(2-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid lies in its combined thiazole and oxadiazole rings, which confer a unique set of chemical and biological properties. This dual-ring system allows for a broader range of chemical reactions and potential biological activities compared to compounds with only one of these rings.

Biological Activity

5-(2-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, notable for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a unique combination of thiazole and oxadiazole moieties with a carboxylic acid group, enhancing its solubility and reactivity. The molecular formula is C8H7N3O3SC_8H_7N_3O_3S, with a molecular weight of approximately 211.22 g/mol. The presence of the methyl group on the thiazole ring contributes to its distinct biological profile.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives have shown IC50 values ranging from 10 to 30 µM against human glioblastoma and melanoma cells .
    • A study indicated that modifications to the oxadiazole structure could enhance anticancer potency .
  • Antimicrobial Properties :
    • Several derivatives of this compound have been tested for antibacterial and antifungal activities. Results show promising efficacy against pathogenic strains, highlighting its potential as an antimicrobial agent .
  • Enzyme Inhibition :
    • Compounds containing oxadiazole structures have been found to inhibit various enzymes such as Carbonic Anhydrase (CA) and Histone Deacetylase (HDAC), which are implicated in cancer progression and other diseases .

Synthesis Methods

The synthesis of this compound can be achieved through several chemical reactions involving thiazole derivatives and oxadiazole precursors. Common methods include:

  • Condensation Reactions : Utilizing thiazole carboxylic acids with hydrazines to form the oxadiazole ring.
  • Cyclization Processes : Involving the reaction of thioamides with appropriate reagents to create the desired heterocyclic structure.

These methods allow for efficient production and modification of the compound to enhance its biological activity.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their associated biological activities:

Compound NameStructureBiological Activity
5-(4-Fluorophenyl)-1,2,4-oxadiazoleStructureAntitumor activity against various cancer cell lines
5-(Chloromethyl)-1,3,4-thiadiazoleStructureAntimicrobial properties
5-(Phenyl)-1,2,4-thiadiazoleStructureAntiviral activity

The unique combination of functionalities in this compound allows it to exhibit broader biological activity compared to other similar compounds.

Case Studies

Several studies have highlighted the potential of this compound in drug discovery:

  • Anticancer Research : A study published in PMC indicated that modifications to the oxadiazole structure could lead to compounds with enhanced anticancer properties. The synthesized derivatives were shown to inhibit cell proliferation significantly in multiple cancer cell lines .
  • Antimicrobial Screening : Research demonstrated that new thiazole-substituted 1,3,4-oxadiazole derivatives exhibited superior antimicrobial activity compared to their predecessors. This highlights the importance of structural modifications in improving efficacy against microbial pathogens .

Properties

Molecular Formula

C7H5N3O3S

Molecular Weight

211.20 g/mol

IUPAC Name

5-(2-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C7H5N3O3S/c1-3-8-2-4(14-3)6-9-5(7(11)12)10-13-6/h2H,1H3,(H,11,12)

InChI Key

LNWGHOOFAHBRBO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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